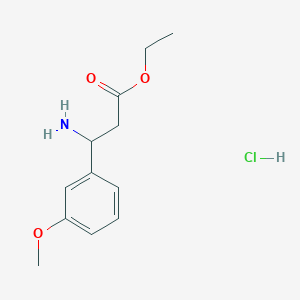

![molecular formula C20H16N6O3 B2636199 8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-((5-methyl-2-phenyloxazol-4-yl)methyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1396876-65-5](/img/structure/B2636199.png)

8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-((5-methyl-2-phenyloxazol-4-yl)methyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

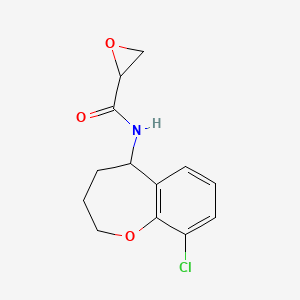

The compound is a complex organic molecule that contains several heterocyclic rings including 1,2,4-oxadiazole, oxazole, and triazolo-pyridinone. These types of compounds are often studied for their potential biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different ring system. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of multiple ring systems, some of which contain nitrogen atoms. These heterocycles are often associated with interesting chemical properties .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the oxadiazole ring might undergo reactions at the nitrogen atoms, while the phenyl ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of multiple ring systems and nitrogen atoms might affect its solubility, stability, and reactivity .Scientific Research Applications

Synthesis and Characterization

Heterocyclic compounds containing triazole, oxadiazole, and pyridine rings, similar to the compound , have been synthesized through various chemical methods. These methods often involve cyclization reactions, where precursors like hydrazides, amidoximes, or thioureas are treated with carbon disulfide, halides, or other reagents to form the desired heterocyclic frameworks. For example, the synthesis and characterization of mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings have been reported, demonstrating the versatility of these methods in creating complex molecules with potential biological activities (El‐Sayed et al., 2008) El‐Sayed, W., Hegab, M., Tolan, H., & Abdel-Rahman, A. (2008). Monatshefte für Chemie - Chemical Monthly, 139, 1055-1060.

Potential Applications

Biological Activities : Compounds featuring triazole, oxadiazole, and related heterocycles have been extensively studied for their biological activities. Many of these compounds exhibit promising antimicrobial, antifungal, and anticancer properties. For instance, the synthesis of new 1,2,4-triazoles and their evaluation for antimicrobial activities highlight the potential of these molecules as leads for developing new therapeutic agents (Bayrak, H., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2009). European Journal of Medicinal Chemistry, 44(3), 1057-1066) Bayrak et al., 2009.

Catalysis : Some heterocyclic compounds are utilized as ligands in catalysis, aiding in various chemical transformations. This utility is based on the ability of these molecules to coordinate with metals and facilitate reactions under mild conditions, contributing to the field of green chemistry.

Materials Science : The unique electronic and structural properties of heterocyclic compounds make them suitable for applications in materials science, including the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6O3/c1-12-16(22-18(28-12)14-7-4-3-5-8-14)11-26-20(27)25-10-6-9-15(17(25)23-26)19-21-13(2)24-29-19/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPFDMGMTZCPMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CN3C(=O)N4C=CC=C(C4=N3)C5=NC(=NO5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2636119.png)

![1-Phenacyl-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![tert-butyl 3-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2636125.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile](/img/structure/B2636130.png)